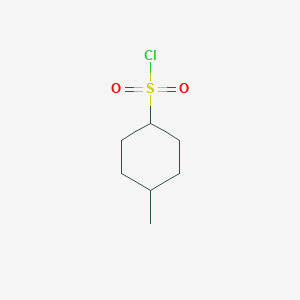

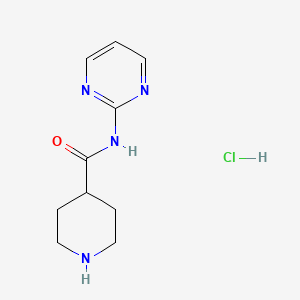

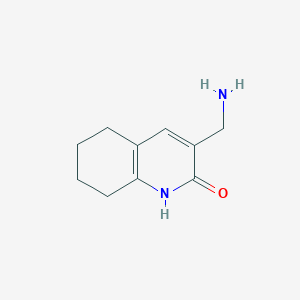

![molecular formula C10H19N3O2 B6144736 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide CAS No. 1179756-46-7](/img/structure/B6144736.png)

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of biologically active piperidines .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks for drug development. The piperidine ring is a common motif in pharmaceuticals due to its favorable pharmacokinetic properties. Researchers have explored various synthetic methods to access substituted piperidines, including cyclization, annulation, and multicomponent reactions . 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can serve as a precursor for designing novel drugs targeting specific biological pathways.

Antioxidant Properties

The piperidine moiety in certain alkaloids, such as piperine , contributes to their antioxidant activity. Piperine, found in plants of the Piperaceae family, effectively scavenges free radicals, making it a potential therapeutic agent . While our compound differs slightly, its piperidine core may exhibit similar antioxidant effects.

Soluble Epoxide Hydrolase (sEH) Inhibition

2-(Piperidin-4-yl)acetamides: have been investigated as inhibitors of soluble epoxide hydrolase (sEH). By stabilizing endogenous epoxyeicosatrienoic acids, sEH inhibition holds promise for treating pain and inflammatory diseases . Our compound could be evaluated in this context.

Mécanisme D'action

Target of Action

The primary target of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is the soluble epoxide hydrolase (sEH) . sEH is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide acts as a potent inhibitor of sEH . By inhibiting sEH, this compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .

Biochemical Pathways

The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can indirectly influence these pathways, leading to potential anti-inflammatory effects .

Pharmacokinetics

It’s worth noting that many potent seh inhibitors (sehi) developed contain highly lipophilic substituents limiting their availability .

Result of Action

The inhibition of sEH by 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide leads to the stabilization of EETs. This results in potential anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .

Orientations Futures

Piperidine derivatives, including 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide, continue to be an area of interest in drug discovery due to their wide range of pharmacological activities . Future research will likely focus on developing more efficient synthesis methods, exploring new reactions, and discovering new therapeutic applications .

Propriétés

IUPAC Name |

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-4-1-10(15)13-5-2-8(3-6-13)7-9(12)14/h8H,1-7,11H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUXRYCBQLUMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N)C(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Aminopropanoyl)piperidin-4-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

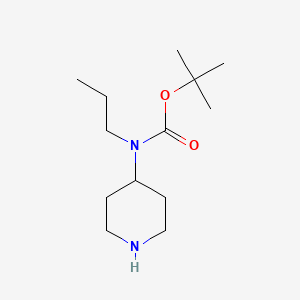

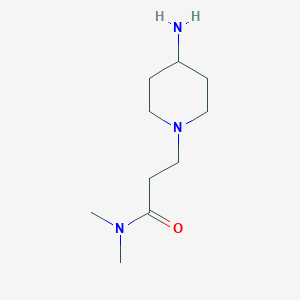

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

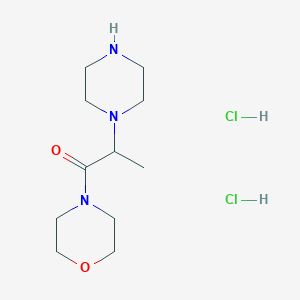

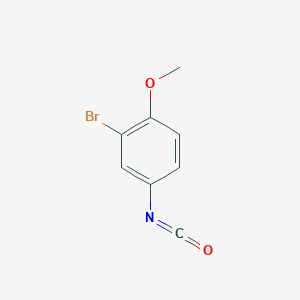

![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

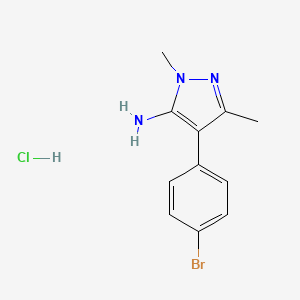

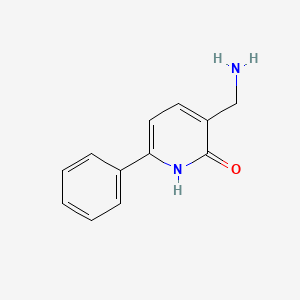

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)